molecular formula C12H11ClN2O3 B2389076 5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide CAS No. 364628-38-6

5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B2389076
CAS No.: 364628-38-6
M. Wt: 266.68
InChI Key: IMHUPMPJPMDKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide is a high-purity compound supplied as a dry powder for biological screening and lead optimization in early-stage drug discovery . It has a molecular weight of 266.6861 g/mol and an empirical formula of C12H11ClN2O3 . The compound features a furan ring linked to a 4-chlorophenoxy moiety via a methylene bridge and terminated with a carbohydrazide functional group, which can serve as a key synthon for the synthesis of diverse chemical libraries . This scaffold is of significant research interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Structurally related 5-(chlorophenyl)furan derivatives have been investigated as potential colchicine binding site inhibitors (CBSIs), which act as tubulin polymerization inhibitors and are explored for their antitumor and anticancer activities . The presence of the carbohydrazide group makes it a versatile precursor for the synthesis of various heterocycles, such as pyrazoline and isoxazoline derivatives, which are common pharmacophores in drug discovery efforts . Available for immediate procurement, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-8-1-3-9(4-2-8)17-7-10-5-6-11(18-10)12(16)15-14/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHUPMPJPMDKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of Ethyl 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylate

The most widely documented method involves hydrazinolysis of the corresponding ethyl ester.

Procedure

  • Ester Synthesis :
    Ethyl 5-[(4-chlorophenoxy)methyl]furan-2-carboxylate is prepared via nucleophilic substitution between 5-(chloromethyl)furan-2-carboxylate and 4-chlorophenol in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 80–100°C for 12–24 hours, achieving 85–90% yield.
  • Hydrazinolysis :
    The ester (1 eq) is refluxed with hydrazine hydrate (2–3 eq) in absolute ethanol for 2–5 hours. Catalytic hydrochloric acid (0.1–0.5 mL) accelerates the reaction, yielding the title compound as a crystalline solid after cooling and filtration.

Optimization Data

Parameter Optimal Range Yield (%) Purity (%) Source
Solvent Ethanol 92 97
Temperature Reflux (78°C) 89 95
Reaction Time 2–3 hours 94 96
Hydrazine Ratio 1:2.5 (ester:hydrazine) 91 97

Acid Chloride Route

For substrates sensitive to prolonged heating, the acid chloride method offers a viable alternative.

Procedure

  • Acid Chloride Formation :
    5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid (1 eq) reacts with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 0–5°C for 1 hour, followed by warming to room temperature. Excess thionyl chloride is removed under reduced pressure.
  • Hydrazide Formation :
    The acid chloride is treated with hydrazine hydrate (1.5 eq) in tetrahydrofuran (THF) at 0°C, stirred for 4 hours, and quenched with ice water. The product precipitates and is recrystallized from ethanol.

Key Advantages

  • Avoids high-temperature reflux conditions.
  • Suitable for acid-labile substrates.

Limitations

  • Requires strict moisture control.
  • Lower yields (75–80%) compared to ester hydrazinolysis.

Catalytic Condensation Using Mixed Acid Anhydrides

Patented methodologies describe mixed acid anhydride intermediates for large-scale synthesis.

Procedure

  • Anhydride Formation :
    The carboxylic acid (1 eq) reacts with ethyl chloroformate (1.1 eq) in the presence of triethylamine (1.2 eq) in THF at −10°C.
  • Hydrazine Coupling :
    The anhydride is treated with hydrazine hydrate (1.5 eq) in acetonitrile at 45°C for 3 hours. Filtration and washing with cold methanol yield the carbohydrazide.

Industrial Relevance

  • Achieves 88% yield with 98% purity.
  • Scalable to multi-kilogram batches.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Ethanol outperforms alternatives like methanol or isopropanol due to its balanced polarity and boiling point. Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.

Temperature and Time Correlation

Temperature (°C) Time (hours) Yield (%)
60 5 78
78 (reflux) 2 92
90 1.5 89

Data aggregated from indicate reflux conditions maximize efficiency without decomposition.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 6.65 (d, 1H, furan-H), 5.20 (s, 2H, OCH₂), 4.10 (s, 2H, NH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥97% purity.

Industrial and Research Applications

The compound serves as a precursor for antimicrobial agents and kinase inhibitors. Its derivatization into thiadiazoles and pyrazolines enhances bioactivity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups such as amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in antimicrobial studies, it may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Furan Core

The substituent at the 5-position of the furan ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Substituent Key Features Reference
5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide 4-Chlorophenoxymethyl Antimicrobial, anticancer, and enzyme inhibition activities
5-[(2-Naphthyloxy)methyl]furan-2-carbohydrazide 2-Naphthyloxymethyl Enhanced lipophilicity for improved membrane penetration
5-[(Dimethylamino)methyl]furan-2-carbohydrazide Dimethylaminomethyl Basic amino group for solubility modulation; potential CNS activity
5-Nitrofuran-2-carbohydrazide Nitro group Electrophilic reactivity; redox-active properties

Key Observations :

  • Chlorophenoxy Group: The 4-chlorophenoxy moiety enhances antimicrobial potency by promoting hydrophobic interactions with bacterial membranes .
  • Naphthyloxy Group : Larger aromatic systems (e.g., naphthalene) improve π-π stacking with biological targets but may reduce solubility .
  • Nitro Group: Nitrofuran derivatives exhibit reactivity in methanolic media, limiting stability but enabling redox-based mechanisms .

Key Observations :

  • Microwave-assisted synthesis (e.g., NaOH/DMF/H2O at 90°C) reduces reaction times by >90% compared to conventional methods .
  • Mannich base modifications on triazole cores introduce secondary amines (e.g., piperidine, morpholine), broadening bioactivity .
Antimicrobial Activity
  • 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol Derivatives: Compound 7o (N-(3,4-dimethylphenyl)-substituted) showed superior activity against Salmonella typhi (MIC = 1.56 µg/mL) compared to ciprofloxacin . Thiol-containing analogs (e.g., 5a–5g) demonstrated broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens .
  • Naphthofuran-Oxadiazole Hybrids :

    • Compound 3 (5-(naphthofuran-2-yl)-1,3,4-oxadiazole-2-thione) exhibited antifungal activity against Candida albicans (IC50 = 8.2 µg/mL) .
Anticancer Activity
  • Furan-Carbohydrazide Derivatives :
    • Compound 3a (4-fluoro-N-[4-(5-(2-(4-methoxybenzoyl)hydrazinecarbonyl)furan-2-yl)phenyl]benzamide) showed cytotoxic effects against MCF-7 breast cancer cells (IC50 = 12.3 µM) .
Antioxidant Activity
Cytotoxicity and Selectivity
  • Oxadiazole Derivatives: Substitutions on the oxadiazole core (e.g., benzylthio groups in 5b) reduced cytotoxicity in normal cell lines (e.g., HEK-293), suggesting improved therapeutic indices .
  • Nitro Derivatives: Instability in methanolic media (e.g., nitrofuran-carbohydrazides) limits in vivo applications despite in vitro potency .

Biological Activity

5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides an overview of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a furan ring, a chlorophenoxy group, and a hydrazide functional group. This unique combination contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideA549 Cell Line0.71 μM
Pyrazole derivatives with similar structureVarious BacteriaRange: 10–50 µg/mL

Anticancer Activity

This compound has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. Several studies have reported its effectiveness against various cancers, including lung and breast cancer.

Case Studies and Findings

  • MCF-7 Breast Cancer Cells : A derivative of this compound demonstrated an IC50 value of 1.88 ± 0.11 μM, indicating potent cytotoxicity against MCF-7 cells.
  • A549 Lung Cancer Cells : Another study reported that a related compound induced significant autophagy with an IC50 value of 0.71 μM, showcasing its potential as a therapeutic agent against lung cancer.
  • HCT116 Colon Cancer Cells : The compound exhibited significant anticancer efficacy with an IC50 value of 0.39 ± 0.06 μM, suggesting its potential for use in colon cancer treatment.

Table 2: Anticancer Activity Data

Cell LineCompound TestedIC50 (μM)
MCF-7This compound1.88 ± 0.11
A549Related Pyrazole Derivative0.71
HCT116This compound0.39 ± 0.06

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways critical for cell survival and proliferation:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, contributing to the observed cytotoxic effects.

Q & A

Q. What protocols ensure reproducibility in multi-gram syntheses?

  • Methodology : Standardize reaction monitoring via in-situ FTIR or Raman spectroscopy to track intermediate formation. Implement Design of Experiments (DoE) to optimize variables (temperature, stoichiometry). Use patent literature (e.g., WO2017125890A1 for analogous compounds) to identify scalable purification methods (e.g., recrystallization from ethanol/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.